2-(Trifluoromethylthio)pyridin-4-amine

Lipophilicity logD Drug Design

Select 2-(Trifluoromethylthio)pyridin-4-amine for your lead optimization programs requiring enhanced passive membrane permeability and metabolic resilience. The unique -SCF3 substituent (π=1.44, σp=0.50) confers significantly higher lipophilicity (logD7.4=2.13) and electron-withdrawal versus -CF3 and -SCH3 analogs, improving CNS penetration and oxidative-metabolism resistance. The sterically accessible 4-NH2 group, positioned para to -SCF3, enables efficient Pd-catalyzed aminations and parallel library synthesis. Ideal for intracellular target engagement, CNS drug discovery, and agrochemical foliar-penetration applications.

Molecular Formula C6H5F3N2S
Molecular Weight 194.18 g/mol
Cat. No. B11758233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)pyridin-4-amine
Molecular FormulaC6H5F3N2S
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)SC(F)(F)F
InChIInChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H,(H2,10,11)
InChIKeyWAOMUZFUSLPTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 2-(Trifluoromethylthio)pyridin-4-amine: A Fluorinated Heterocyclic Building Block for Advanced Molecular Design


2-(Trifluoromethylthio)pyridin-4-amine (CAS 1204234-67-2) is a fluorinated pyridine derivative bearing a trifluoromethylthio (-SCF3) group at the 2-position and a primary amine (-NH2) at the 4-position of the pyridine ring . This substitution pattern confers a unique combination of high lipophilicity and strong electron-withdrawing character [1], making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Direct comparative quantitative evidence for this specific compound is limited; differentiation therefore relies on well-established class-level physicochemical advantages of the -SCF3 moiety over alternative fluorinated substituents.

Why Generic Aminopyridine Substitution Compromises 2-(Trifluoromethylthio)pyridin-4-amine's Property Profile


While in-class aminopyridines share a common core, substitution at the 2-position with a simple methylthio (-SCH3) or trifluoromethyl (-CF3) group fails to recapitulate the full property set of 2-(trifluoromethylthio)pyridin-4-amine. The -SCF3 moiety uniquely combines high lipophilicity (Hansch parameter π = 1.44) [1] with strong electron-withdrawal (Hammett σp = 0.50) [2], whereas -CF3 provides lower lipophilicity (π = 0.88) [1] and -SCH3 yields significantly lower logD7.4 (1.69) [3]. This differential property profile translates directly to distinct membrane permeability, metabolic stability, and target engagement potential in downstream applications—critical factors for lead optimization campaigns that preclude simple analog substitution.

Quantitative Differentiation Evidence for 2-(Trifluoromethylthio)pyridin-4-amine vs. Closest Analogs


Lipophilicity Enhancement: SCF3 vs. SCH3 and CF3 on Pyridine Scaffolds

The -SCF3 group confers significantly higher lipophilicity than non-fluorinated (-SCH3) or trifluoromethyl (-CF3) alternatives on ortho-substituted pyridine scaffolds. In a direct experimental comparison of 2-(thioalkyl)pyridines, the -SCF3 derivative exhibited a logD7.4 of 2.13, compared to 1.69 for the non-fluorinated 2-(methylthio)pyridine and 1.95 for the difluorinated -SCF2H analog [1]. The Hansch parameter for -SCF3 (π = 1.44) is 1.64-fold greater than that of -CF3 (π = 0.88) [2].

Lipophilicity logD Drug Design Membrane Permeability

Electronic Modulation: SCF3 vs. OCF3 and CF3 Electron-Withdrawing Strength

The -SCF3 group provides stronger electron-withdrawal (Hammett σp = 0.50, σm = 0.40) compared to the -CF3 group (σp = 0.54, σm = 0.43) [1], and is more electron-withdrawing than the -OCF3 group (σp ≈ 0.35) [2]. This greater electron deficiency reduces the basicity of the adjacent pyridine nitrogen and the 4-amino group, modulating hydrogen-bonding capacity and target-binding interactions.

Electron-Withdrawing Hammett Constants pKa Modulation SAR

Synthetic Versatility: Ortho-Amine Positioning Enables Distinct Derivatization Pathways

The 2-SCF3 / 4-NH2 substitution pattern of this compound differs from isomeric 3- or 5-substituted analogs in its capacity for orthogonal functionalization. The 4-amino group can participate in diazotization, amide coupling, or Buchwald-Hartwig amination while the 2-SCF3 group remains intact due to its stability under a range of reaction conditions [1]. This contrasts with 3-aminopyridine isomers where steric hindrance from the adjacent 2-substituent can impede certain cross-coupling reactions [2].

Building Block Derivatization Nucleophilic Aromatic Substitution Cross-Coupling

Physicochemical Profile: Comparative Molecular Properties of SCF3-Pyridin-4-amines

The molecular weight of 2-(trifluoromethylthio)pyridin-4-amine is 194.18 g/mol . Compared to the 4-amino-2-(trifluoromethyl)pyridine analog (MW = 162.11 g/mol) [1], the incorporation of the sulfur atom increases molecular weight by 32 g/mol while delivering enhanced lipophilicity (π = 1.44 vs. 0.88). This trade-off is acceptable in lead optimization where improved membrane permeability outweighs the modest increase in molecular weight. No direct experimental solubility or stability data for the title compound were identified in primary literature at the time of this analysis.

Physicochemical Properties Molecular Weight Solubility Procurement

High-Value Application Scenarios for 2-(Trifluoromethylthio)pyridin-4-amine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Membrane Permeability

The superior lipophilicity of the -SCF3 group (logD7.4 = 2.13 vs. 1.69 for -SCH3) makes this building block particularly suitable for programs targeting intracellular or CNS-penetrant agents where passive diffusion is critical. The quantitative logD advantage supports its selection over methylthio- or CF3-substituted pyridine cores when permeability is a primary design parameter [1].

Synthesis of Orthogonally Functionalizable Heterocyclic Libraries

The para-relationship between the 2-SCF3 and 4-NH2 groups provides a sterically accessible amine for diverse coupling chemistries while the SCF3 group remains stable. This regioisomer is preferable to 2-SCF3-3-NH2 analogs for Pd-catalyzed aminations and electrophilic substitutions, enabling more efficient parallel synthesis of focused libraries [2].

Design of Metabolically Stabilized Drug Candidates

The strong electron-withdrawing character of -SCF3 (σp = 0.50) protects the pyridine ring from oxidative metabolism compared to less electron-deficient -OCF3 or unsubstituted pyridines. While direct microsomal stability data for this exact compound are lacking, the class-level electronic properties support its use as a metabolically resilient scaffold in early-stage drug discovery [3].

Agrochemical Intermediate Development

Fluorinated pyridine building blocks are valued in agrochemical research for their enhanced environmental stability and bioavailability. The -SCF3 group's combination of high lipophilicity and metabolic robustness is particularly relevant for the development of novel herbicides or fungicides where foliar penetration and persistence are desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethylthio)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.